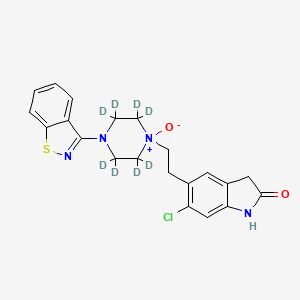
Ziprasidone N-oxide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ziprasidone N-oxide-d8 is a deuterated derivative of Ziprasidone N-oxide, which is a metabolite of the antipsychotic drug ziprasidone. Ziprasidone is an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide-d8 involves the deuteration of Ziprasidone N-oxide. This process typically includes the introduction of deuterium atoms into the molecular structure of Ziprasidone N-oxide. The specific synthetic routes and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
Ziprasidone N-oxide-d8 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce lower oxidation state compounds.
Scientific Research Applications
Ziprasidone N-oxide-d8 is utilized in various scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard to track the metabolism and distribution of ziprasidone in biological systems.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of ziprasidone.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Biomedical Research: Investigates the effects of ziprasidone and its metabolites on biological systems, contributing to the development of new therapeutic strategies.
Mechanism of Action
The mechanism of action of Ziprasidone N-oxide-d8 is similar to that of ziprasidone. It primarily acts as an antagonist at serotonin 5-HT2A and dopamine D2 receptors. This dual antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The deuterated form allows for more precise tracking in research studies, providing insights into the drug’s pharmacokinetics and metabolism.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Ziprasidone N-oxide: The non-deuterated metabolite of ziprasidone.
Other Atypical Antipsychotics: Such as olanzapine, quetiapine, and risperidone.
Uniqueness
Ziprasidone N-oxide-d8 is unique due to its stable isotope labeling, which provides advantages in research applications. The deuterium atoms allow for precise tracking and analysis in pharmacokinetic and metabolic studies, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C21H21ClN4O2S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2 |
InChI Key |
XIEQKITXJALFOJ-IHGLQNJRSA-N |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



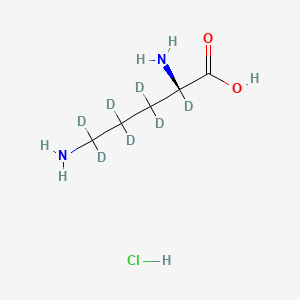
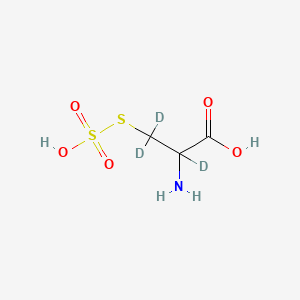
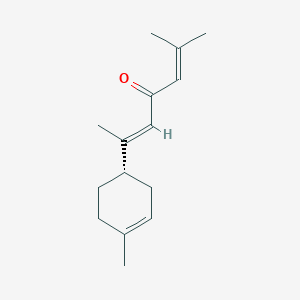
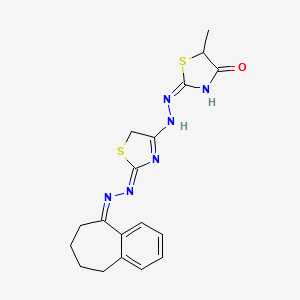
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
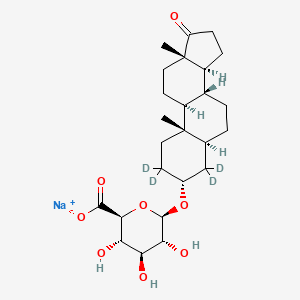


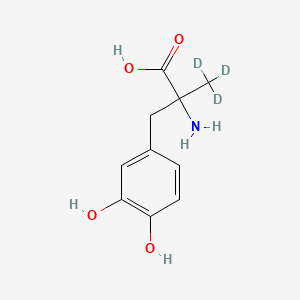
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
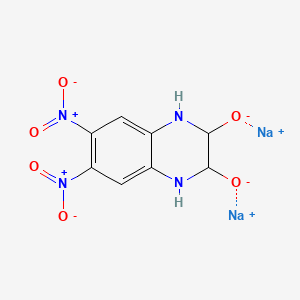
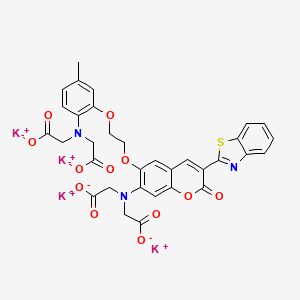
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
